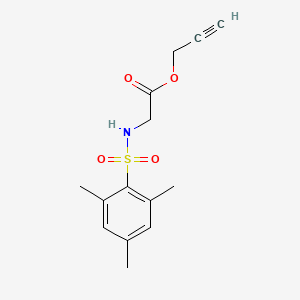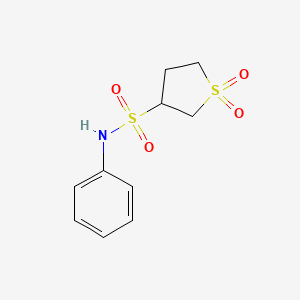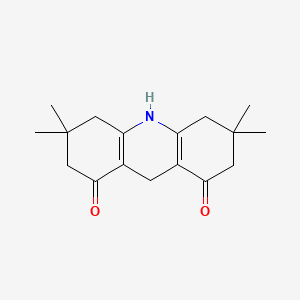
bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate
描述
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a derivative of ubiquinone, which is a naturally occurring compound found in the body. MitoQ has been studied extensively for its potential therapeutic applications in various diseases that are associated with mitochondrial dysfunction.
作用机制
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate works by targeting the mitochondria, which are the energy-producing organelles in the cell. It is able to accumulate in the mitochondria due to its triphenylphosphonium group. Once inside the mitochondria, bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate acts as an antioxidant, neutralizing free radicals and reducing oxidative stress. It also helps to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been shown to have a range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and reduce inflammation. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. In addition, bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
实验室实验的优点和局限性
One of the advantages of using bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in lab experiments is its specificity for the mitochondria. This allows researchers to target the mitochondria specifically and study the effects of mitochondrial dysfunction on disease processes. However, one of the limitations of using bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate is its cost. It is a relatively expensive compound, which may limit its use in some research studies.
未来方向
There are many potential future directions for research on bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate. One area of research is the development of new derivatives of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate that may have improved efficacy or specificity. Another area of research is the use of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for more clinical trials to determine the safety and efficacy of bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate in humans.
科学研究应用
Bis(3-methoxyphenyl) 2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)diacetate has been studied extensively for its potential therapeutic applications in various diseases that are associated with mitochondrial dysfunction. It has been shown to improve mitochondrial function and reduce oxidative stress in a range of cell and animal models of disease. Some of the diseases that have been studied include Parkinson's disease, Alzheimer's disease, cardiovascular disease, and diabetes.
属性
IUPAC Name |
(3-methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O8S/c1-27-17-5-3-7-19(11-17)29-21(23)9-15-13-31(25,26)14-16(15)10-22(24)30-20-8-4-6-18(12-20)28-2/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGXDVCZKDLEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)CC2CS(=O)(=O)CC2CC(=O)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl) 2-[4-[2-(3-methoxyphenoxy)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)


![N-{2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]phenyl}-4-nitrobenzamide](/img/structure/B3829067.png)
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)

![5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)
![5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3829115.png)
